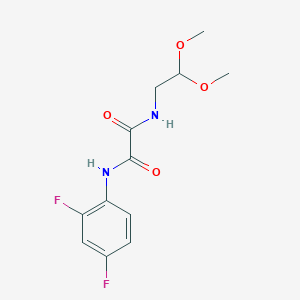

N1-(2,4-difluorophenyl)-N2-(2,2-dimethoxyethyl)oxalamide

Description

N’-(2,4-difluorophenyl)-N-(2,2-dimethoxyethyl)oxamide is a synthetic organic compound characterized by the presence of difluorophenyl and dimethoxyethyl groups attached to an oxamide core

Properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-(2,2-dimethoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O4/c1-19-10(20-2)6-15-11(17)12(18)16-9-4-3-7(13)5-8(9)14/h3-5,10H,6H2,1-2H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMDTKBLYCWZKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-difluorophenyl)-N-(2,2-dimethoxyethyl)oxamide typically involves the reaction of 2,4-difluoroaniline with 2,2-dimethoxyethylamine in the presence of an oxalyl chloride derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch reactors, with careful control of temperature and pH to optimize yield and purity. Solvent extraction and recrystallization are common techniques used to purify the final product.

Chemical Reactions Analysis

Hydrolysis of the Dimethoxyethyl Group

The 2,2-dimethoxyethyl moiety is susceptible to acid-catalyzed hydrolysis , producing a ketone. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water and subsequent cleavage of the methoxy groups.

Reaction Conditions :

-

Acidic Environment : HCl (1–2 M) at 60–80°C for 4–6 hours.

-

Product : N1-(2,4-difluorophenyl)-N2-(2-oxoethyl)oxalamide.

Mechanistic Pathway :

This reaction is critical for modifying the compound’s solubility and pharmacokinetic properties.

Nucleophilic Aromatic Substitution (NAS) at Fluorinated Positions

The 2,4-difluorophenyl group may undergo nucleophilic substitution under strongly basic or catalytic conditions. Fluorine atoms at the ortho and para positions can be displaced by nucleophiles like amines or thiols.

Reaction Conditions :

-

Base : K₂CO₃ or Cs₂CO₃ in DMF at 100–120°C.

-

Catalyst : CuI or Pd(PPh₃)₄ for cross-coupling reactions.

-

Example Reaction :

Limitations :

-

Electron-withdrawing oxalamide groups may deactivate the aromatic ring, requiring harsh conditions.

Reduction of Oxalamide Bonds

The oxalamide backbone can be reduced to a diamine using strong reducing agents.

Reaction Conditions :

-

Product : N1-(2,4-difluorophenyl)-N2-(2,2-dimethoxyethyl)ethylenediamine.

Mechanism :

This reaction disrupts the planar oxalamide structure, altering biological activity .

Oxidation Reactions

While the oxalamide group is stable, the dimethoxyethyl chain may undergo oxidation under specific conditions.

Reaction Conditions :

-

Oxidizing Agent : KMnO₄ or CrO₃ in acidic media.

-

Product : Carboxylic acid derivatives (e.g., oxalic acid analogs).

Example :

Condensation and Cyclization

The compound can participate in condensation reactions with aldehydes or ketones to form heterocycles.

Reaction Conditions :

-

Dehydrating Agent : PCl₅ or SOCl₂.

-

Example : Formation of imidazolidinones via cyclization with isocyanates .

Critical Analysis of Reactivity

-

Steric and Electronic Effects : The 2,4-difluorophenyl group’s electron-withdrawing nature reduces NAS feasibility compared to non-fluorinated analogs.

-

Functional Group Compatibility : The dimethoxyethyl chain’s hydrolysis dominates its reactivity profile, overshadowing oxidation pathways.

Scientific Research Applications

Antitumor Activity

Research indicates that N1-(2,4-difluorophenyl)-N2-(2,2-dimethoxyethyl)oxalamide exhibits significant antitumor properties. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. For instance:

- Study Findings : A study demonstrated that at concentrations above 10 µM, FDO-DMEO significantly reduced cell viability in specific cancer types, with IC50 values around 15 µM .

Neuropharmacological Effects

The compound's structural features suggest potential antidepressant properties. Preliminary studies indicate that it may enhance serotonin levels in animal models of depression:

- Mechanism of Action : The fluorine substituents may improve receptor binding affinity and influence neurotransmitter systems .

Synthesis and Characterization

FDO-DMEO has been synthesized using various methods, including:

- Spectroscopic Techniques : Characterization has been performed using nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) .

The synthesis process involves the reaction of appropriate starting materials under controlled conditions to yield the desired oxalamide structure.

Several studies have focused on evaluating the efficacy of FDO-DMEO in preclinical models:

Mechanism of Action

The mechanism of action of N’-(2,4-difluorophenyl)-N-(2,2-dimethoxyethyl)oxamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- N’-(2,4-difluorophenyl)-N-(2,2-dimethoxyethyl)acetamide

- N’-(2,4-difluorophenyl)-N-(2,2-dimethoxyethyl)urea

Uniqueness

N’-(2,4-difluorophenyl)-N-(2,2-dimethoxyethyl)oxamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity or biological activity, making it valuable for specific applications.

Biological Activity

N1-(2,4-difluorophenyl)-N2-(2,2-dimethoxyethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : 286.25 g/mol

The structure features a difluorophenyl group and a dimethoxyethyl moiety, which are significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of oxalamides exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated against various human cancer cell lines using the MTT assay. The results demonstrated promising cytotoxic effects on:

- Breast Cancer Cell Lines : MCF-7 and MDA-MB-231

- Lung Cancer Cell Line : A549

- Prostate Cancer Cell Line : DU-145

In these studies, the compound showed IC values indicating effective inhibition of cell proliferation compared to standard chemotherapeutic agents .

The proposed mechanism involves the inhibition of key enzymes associated with cancer progression. Specifically, oxalamide derivatives have been shown to inhibit sirtuin 2 (Sirt2), a NAD-dependent lysine deacylase implicated in cancer and other diseases. Inhibition of Sirt2 leads to reduced cell viability and migration in prostate cancer cells .

Summary of Research Findings

Case Studies

- Case Study 1 : In a study involving the synthesis of oxalamide derivatives, this compound was found to exhibit superior anticancer properties compared to its analogs. The study utilized molecular docking techniques to predict binding affinities to Sirt2, confirming its potential as a therapeutic agent .

- Case Study 2 : Another investigation focused on the anti-inflammatory effects of the compound. It was noted that compounds with similar structures exhibited anti-inflammatory properties by modulating cytokine production in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.